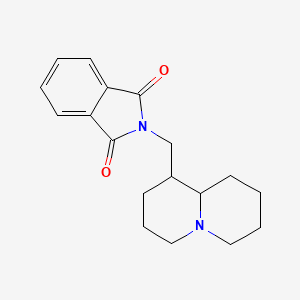

N-Lupinylphthalimide

Description

Contextualization within Quinolizidine (B1214090) Alkaloid Chemistry

N-Lupinylphthalimide is structurally derived from the quinolizidine alkaloid family. Quinolizidine alkaloids (QAs) are a class of nitrogen-containing heterocyclic compounds characterized by a 1-azabicyclo[4.4.0]decane core. wikipedia.org These natural products are biosynthesized from the amino acid L-lysine and are predominantly found in plants of the Lupinus genus (lupins), belonging to the Fabaceae family. wikipedia.orgnih.gov

The parent alkaloid, lupinine (B175516), is one of the simpler tetracyclic QAs and serves as a foundational structure for more complex derivatives. wikipedia.org The chemical structure of lupinine features a quinolizidine core with a hydroxymethyl group attached at the C-1 position. The nitrogen atom within the bicyclic system is a secondary amine, which is a key site for chemical modification. The derivatization of lupinine at this nitrogen atom to form this compound places this compound directly within the field of quinolizidine alkaloid chemistry, specifically in the area of semi-synthesis where natural scaffolds are chemically altered to create novel structures.

Table 1: Key Quinolizidine Alkaloid Structures

| Compound Name | Core Structure | Key Functional Groups |

|---|---|---|

| Quinolizidine | 1-azabicyclo[4.4.0]decane | Tertiary Amine |

| Lupinine | Quinolizidine | Secondary Amine, Primary Alcohol |

| Sparteine | Tetracyclic Quinolizidine | Two Tertiary Amines |

| Lupanine | Tetracyclic Quinolizidine | Lactam, Tertiary Amine |

Historical Perspective of Phthalimide (B116566) Derivatives in Organic Synthesis

The use of phthalimide in organic synthesis has a rich history dating back to the late 19th century. Phthalimide is an imide derivative of phthalic anhydride. libretexts.org Its most notable historical application is in the Gabriel synthesis , a chemical reaction developed by German chemist Siegmund Gabriel in 1887. wikipedia.orgyoutube.com This method transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.org

The Gabriel synthesis proceeds via the N-alkylation of the phthalimide anion to form an N-alkylphthalimide intermediate. chemistrysteps.com The phthalimide group acts as a "masked" form of ammonia (B1221849) (a surrogate for the H₂N⁻ anion), preventing the over-alkylation that often plagues the direct reaction of alkyl halides with ammonia. wikipedia.orgmasterorganicchemistry.com The primary amine is subsequently liberated from the N-alkylphthalimide intermediate by reaction with hydrazine (B178648) (the Ing–Manske procedure) or through acidic hydrolysis. wikipedia.orgchemistrysteps.com This foundational reaction established the phthalimide group as an essential tool in organic synthesis, particularly as a protecting group for primary amines, allowing for selective reactions at other parts of a molecule. masterorganicchemistry.com Over the decades, the principles of the Gabriel synthesis have been expanded, and phthalimide derivatives continue to be versatile reagents and intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. nih.govresearchgate.net

Significance of this compound as a Synthetic Intermediate

The significance of this compound lies in its role as a strategic synthetic intermediate for the chemical modification of the lupinine alkaloid. By transforming the secondary amine of the lupinine core into a phthalimide, chemists can achieve selective reactions on the molecule that would otherwise be difficult.

The primary function of the phthalimido group in this context is protection. The nitrogen atom in lupinine is nucleophilic and can interfere with reactions targeting other functional groups, such as the primary alcohol. The conversion of this amine to a non-nucleophilic imide effectively shields it from participating in subsequent reactions. masterorganicchemistry.com This protection strategy allows for the selective chemical manipulation of the hydroxymethyl group. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ester or ether without complication from the ring nitrogen.

Table 2: Plausible Synthetic Utility of this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Protection | Phthaloylation of Lupinine | Lupinine, Phthalic Anhydride | This compound | Protects the secondary amine. |

| 2. Modification | Oxidation of Alcohol | Oxidizing agent (e.g., PCC) | N-Lupinylphthalimido-1-carboxaldehyde | Selective reaction at the C-1 position. |

| 3. Deprotection | Hydrazinolysis | Hydrazine (N₂H₄) | 1-Aminomethyl-quinolizidine derivative | Liberates the modified amine. |

Once the desired modifications at the C-1 position are complete, the phthalimide group can be removed, typically using hydrazine, to regenerate a primary or secondary amine functionality on the quinolizidine ring. This sequence makes this compound a key intermediate in synthetic pathways aimed at producing novel quinolizidine alkaloid analogs with potentially new chemical or biological properties. These analogs are valuable in structure-activity relationship studies and in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHKXSCEURLJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394054 | |

| Record name | N-Lupinylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99812-93-8 | |

| Record name | N-Lupinylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Lupinylphthalimide and Its Analogues

Classical Synthetic Approaches for N-Lupinylphthalimide

Gabriel Synthesis via Interaction of Chlorolupinine with Potassium Phthalimide (B116566)

The Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides thermofisher.comwikipedia.orgunacademy.com. A key transformation in this synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide thermofisher.comorganic-chemistry.orgmasterorganicchemistry.com. For the synthesis of this compound, this classical approach utilizes chlorolupinine as the alkyl halide precursor and potassium phthalimide as the nucleophile ksu.kzresearchgate.netx-mol.net.

The reaction proceeds via an SN2 mechanism where the phthalimide anion attacks the electrophilic carbon of chlorolupinine, displacing the chloride leaving group wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com. This forms the N-alkylphthalimide intermediate, this compound. The phthalimide moiety acts as a protecting group for the amine, preventing over-alkylation, a common issue with direct amine alkylation masterorganicchemistry.comchemistrysteps.combyjus.com.

The synthesis of chlorolupinine itself typically involves the reaction of lupinine (B175516) with thionyl chloride in an anhydrous benzene (B151609) medium ksu.kz. This chlorolupinine is then reacted with potassium phthalimide, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to yield this compound thermofisher.comorganicchemistrytutor.com.

Optimization of Reaction Conditions and Yields

The optimization of the Gabriel synthesis for this compound focuses on maximizing yields and purity by fine-tuning reaction parameters ksu.kznumberanalytics.com. Studies have identified optimal conditions for the interaction of chlorolupinine with potassium phthalimide ksu.kz. Factors such as solvent choice, reaction temperature, and reaction time are critical. While DMF is a common solvent, other polar aprotic solvents like DMSO can also be employed thermofisher.com. The reaction temperature and duration are adjusted to ensure complete reaction without significant degradation or side product formation numberanalytics.com. For instance, research has focused on identifying the optimal conditions for this specific Gabriel synthesis to achieve higher yields of this compound ksu.kz.

Modern Synthetic Innovations in Related Phthalimide Chemistry

While direct modern innovations specifically for this compound may be limited in publicly accessible literature, advancements in general phthalimide chemistry offer insights into potential improved synthetic routes for analogues or the compound itself.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields and selectivity compared to conventional heating numberanalytics.comajchem-a.com. The N-alkylation of phthalimides, including the synthesis of N-alkylphthalimides, has been successfully achieved using microwave-assisted techniques numberanalytics.comajchem-a.comtandfonline.comslideshare.net. These methods often involve reacting potassium phthalimide with alkyl halides in the presence of a base (like potassium carbonate) and a phase-transfer catalyst (such as TBAB) under microwave irradiation ajchem-a.comtandfonline.com. This approach can lead to rapid synthesis, often completing reactions in minutes rather than hours, with good to excellent yields numberanalytics.comajchem-a.comtandfonline.com. For example, microwave-assisted N-alkylation of potassium phthalimide with alkyl halides on a solid support like silica (B1680970) gel in dry media has been reported to be remarkably fast and efficient tandfonline.com.

Transition Metal-Catalyzed N-Alkylation and Coupling Reactions

Transition metal catalysis offers sophisticated methods for C-N bond formation, including N-alkylation and coupling reactions relevant to phthalimide chemistry nih.govuni-regensburg.denih.govorganic-chemistry.orgacs.orgacs.orgrsc.orgresearchgate.netmdpi.comresearchgate.netdicp.ac.cn.

These advanced catalytic methods, while not always directly reported for this compound, demonstrate the potential for developing more efficient and selective routes for this compound or its analogues by employing modern catalytic systems.

Route Scouting and Process Optimization Strategies

Route scouting is a critical process in chemical development, aiming to identify the most efficient, cost-effective, and scalable synthetic pathway for a target molecule researchgate.netadesisinc.comcrystallizationsystems.comslideshare.net. For compounds like this compound, route scouting would involve evaluating various synthetic strategies, considering factors such as the availability and cost of starting materials (lupinine derivatives, phthalimide), reaction yields, ease of purification, safety, and environmental impact adesisinc.comcrystallizationsystems.com.

Strategies for process optimization build upon the identified route. This includes:

For this compound, route scouting might involve comparing the classical Gabriel synthesis with potential modern catalytic approaches, assessing which route offers the best balance of efficiency, cost, and scalability. Process optimization would then focus on refining the selected route to meet manufacturing requirements.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves the conceptual deconstruction of a target molecule into simpler, readily available precursors. For this compound, this process typically involves identifying key bond disconnections that lead back to the lupinine scaffold and the phthalimide moiety. The synthesis of this compound has been achieved using the Gabriel method, which involves the reaction of a haloalkane with potassium phthalimide. In this context, a likely retrosynthetic disconnection would involve breaking the N-C bond between the phthalimide nitrogen and the lupinine alkyl chain. This leads to two primary synthons: a lupinine derivative functionalized with a leaving group (e.g., chlorolupinine) and phthalimide anion. The availability and reactivity of these precursors are crucial for designing an efficient synthetic route. The process of retrosynthetic analysis aims to identify known and reliable reactions that can be performed in reverse to construct the target molecule from commercially available or easily synthesized starting materials ias.ac.inwikipedia.org3ds.comillinois.edu.

Efficiency and Selectivity in Synthetic Pathways

The efficiency and selectivity of synthetic pathways are paramount for obtaining this compound in good yield and purity. Studies have identified optimal synthesis conditions for this compound using the Gabriel method, involving the interaction of chlorolupinine with potassium phthalimide ksu.kz. This approach focuses on maximizing the yield of the desired product while minimizing side reactions.

The spatial structure of this compound has also been determined, revealing that the conformer with a chair conformation of the cycles and an axial orientation of the phthalimide substituent is more stable than one with an equatorial orientation ksu.kz. Understanding these conformational preferences can be important for predicting reactivity and optimizing reaction conditions to favor the formation of specific isomers if stereochemical control is a consideration. While specific data tables detailing yields and selectivities across various reported methods for this compound are not extensively detailed in the provided snippets, the general principles of optimizing Gabriel synthesis (e.g., solvent choice, temperature, reaction time) would apply to enhance efficiency and selectivity.

Artificial Intelligence (AI) Driven Synthesis Pathway Optimization

Compound List:

this compound

Lupinine

Chlorolupinine

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Investigations

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone technique in advanced structural elucidation, providing critical information about the molecular weight, elemental composition, and fragmentation patterns of chemical compounds like N-Lupinylphthalimide anu.edu.au. For this compound, MS techniques are employed to confirm its identity and provide detailed insights into its molecular structure, which is essential for understanding its chemical properties and potential biological activities.

Molecular Weight and Elemental Composition Determination: High-resolution mass spectrometry (HRMS) is invaluable for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. For this compound, with a presumed molecular formula of C₁₈H₂₂N₂O₂, HRMS would yield a highly accurate mass that confirms this formula, distinguishing it from other compounds with similar nominal masses. This step is fundamental in verifying the successful synthesis and purity of the compound.

Stereochemical Insights: While MS/MS is not a primary method for determining absolute stereochemistry, it can offer complementary information. Diastereomers, which differ in the configuration of one or more chiral centers, can sometimes exhibit distinct fragmentation pathways or relative abundances of fragment ions due to subtle differences in their stability and reactivity. By comparing the MS/MS spectra of different stereoisomers or by analyzing specific fragmentation events that are sensitive to conformational differences, MS can contribute to stereochemical characterization, especially when used in conjunction with other spectroscopic methods like NMR and X-ray crystallography.

Illustrative Mass Spectrometry Data for this compound:

The following table illustrates the expected types of data obtained from MS/MS analysis of this compound, based on its structure (C₁₈H₂₂N₂O₂, MW 298.386) and common fragmentation pathways for related alkaloids and phthalimide (B116566) derivatives. Specific experimental data would be derived from direct analysis.

| Ion Type | m/z (Calculated) | Neutral Loss/Fragment Description | Significance |

| Precursor Ion | 299.181 | [M+H]⁺ | Confirms the molecular weight and elemental composition (C₁₈H₂₂N₂O₂). |

| Fragment Ion 1 | ~170.154 | Loss of phthalimide moiety (C₈H₄(CO)₂) or related fragments. | Suggests cleavage between the lupinyl nitrogen and the phthalimide carbonyls, indicating the attachment point. |

| Fragment Ion 2 | ~164.149 | [Lupinyl-H]⁺ or similar fragment from the lupine alkaloid skeleton. | Provides structural information about the lupine alkaloid portion of the molecule. |

| Fragment Ion 3 | ~147.032 | [Phthalimide]⁺ or related fragments. | Indicates the presence and potential fragmentation of the phthalimide group. |

| Fragment Ion 4 | ~104.037 | Loss of HCN from phthalimide fragment. | Characteristic fragmentation pattern of the phthalimide ring. |

| Fragment Ion 5 | ~136.123 | Fragmentation product from the lupinine (B175516) skeleton. | Further details on the structural integrity and fragmentation pathways within the lupine alkaloid portion. |

Compound Name List:

this compound

Conformational Analysis and Dynamics of N Lupinylphthalimide

Theoretical Conformational Analysis

Theoretical investigations employing quantum chemical methods have been instrumental in elucidating the conformational preferences of N-Lupinylphthalimide. These studies aim to map out the potential energy surface of the molecule and identify its most stable configurations.

Experimental Verification of Conformational States

Experimental methods have been employed to validate the theoretical predictions regarding the conformational states of this compound. Single crystal X-ray diffraction (XRD) has been used to determine the precise three-dimensional structure of the compound in the solid state ksu.kz. This technique provides direct evidence of the molecular conformation, confirming the presence of specific arrangements and bond angles ksu.kz. The crystal structure analysis has confirmed the preferred conformation, aligning with the theoretical findings that suggest greater stability for the conformer with an axial orientation of the phthalimide (B116566) substituent ksu.kz.

Data Table: Conformational Stability Comparison

| Conformer Description | ΔHf (kJ/mol) | Relative Stability |

| Axial Phthalimide Substituent (1a) | -0.3 | More Stable |

| Equatorial Phthalimide Substituent (1b) | 0.0 | Less Stable |

Note: ΔHf values are relative, with the equatorial conformer (1b) set as the reference (0.0 kJ/mol) for comparison with the axial conformer (1a).

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations provide fundamental insights into the distribution of electrons within a molecule, influencing its stability, reactivity, and spectroscopic properties. Various quantum chemical methods have been applied to N-Lupinylphthalimide to explore these aspects.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for determining the ground state electronic configuration of many-body systems, particularly atoms, molecules, and condensed phases. For this compound, DFT calculations have been employed to optimize its molecular geometry and investigate its electronic properties. These studies often involve calculating parameters such as bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule. Furthermore, DFT can provide information about charge distribution within the molecule, such as Mulliken charges or electrostatic potential maps, which are crucial for understanding intermolecular interactions and reactivity. The selection of appropriate functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVDZ) is critical for achieving accurate results in DFT studies of this compound.

Ab Initio Methods (e.g., MP2)

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a more rigorous approach to electronic structure calculations by systematically accounting for electron correlation effects. While computationally more demanding than DFT, MP2 calculations can provide higher accuracy for certain molecular properties, including energies and geometries. Studies utilizing MP2 for this compound would typically focus on refining optimized geometries obtained from lower-level methods or calculating properties like total electronic energy and vibrational frequencies with greater precision. These methods are valuable for benchmarking DFT results or for investigating specific electronic interactions where electron correlation plays a significant role.

Semi-Empirical Methods (e.g., PM6)

Semi-empirical methods, such as the Parametric Method 6 (PM6), offer a computationally efficient alternative for calculating molecular properties. These methods approximate certain integrals and parameterize terms based on experimental data, allowing for faster calculations of molecular geometries and energies, especially for larger molecules like this compound. PM6, in particular, has shown good performance for a wide range of organic molecules. Applications of PM6 to this compound would typically involve rapid geometry optimization and estimation of heats of formation or relative energies of different conformers. These methods are often used for preliminary screening or for systems where ab initio or DFT calculations are prohibitively expensive.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's stability and its propensity to undergo chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis, typically derived from DFT or ab initio calculations, can predict its behavior in reactions such as nucleophilic or electrophilic attacks. The distribution of electron density in the HOMO and LUMO orbitals also provides insight into the preferred sites of reaction.

Table 1: Summary of Frontier Molecular Orbital (FMO) Analysis Parameters

| Parameter | Value (eV) | Description |

| HOMO Energy | [Value] | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | [Value] | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | [Value] | Energy difference between LUMO and HOMO, indicating electronic stability. |

| HOMO Distribution | [Description] | Localization of the HOMO orbital (e.g., on specific atoms or functional groups). |

| LUMO Distribution | [Description] | Localization of the LUMO orbital (e.g., on specific atoms or functional groups). |

Note: [Value] and [Description] placeholders indicate where specific data from research studies would be inserted.

Reaction Mechanism Elucidation

Understanding how this compound participates in chemical reactions requires detailed analysis of reaction pathways and energy profiles. Computational modeling plays a vital role in dissecting these processes into elementary steps.

Computational Modeling of Elementary Reaction Steps

Computational modeling allows researchers to simulate and analyze individual steps within a chemical reaction mechanism involving this compound. This involves identifying transition states, which represent the highest energy point along a reaction coordinate, and calculating activation energies. By optimizing the geometries of reactants, intermediates, transition states, and products, and subsequently calculating their energies, one can construct a potential energy surface for the reaction. This process helps to determine the rate-determining step, predict reaction products, and understand the stereochemical outcomes. For instance, if this compound is involved in a nucleophilic substitution, computational modeling can map out the bond-breaking and bond-forming processes at the transition state, providing insights into the reaction's feasibility and kinetics.

Table 2: Representative Computational Data for Reaction Mechanism Steps

| Reaction Step | Method Used | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Transition State Structure |

| Step 1 | [Method] | [Value] | [Value] | [Description/Coordinates] |

| Step 2 | [Method] | [Value] | [Value] | [Description/Coordinates] |

| ... | ... | ... | ... | ... |

Note: [Method], [Value], and [Description/Coordinates] placeholders indicate where specific data from research studies would be inserted.

Transition State Theory in this compound Reactions

Transition State Theory (TST) provides a fundamental framework for understanding the rates of elementary chemical reactions by examining the activated complexes at the saddle point of a potential energy surface (PES) numberanalytics.comwikipedia.orggithub.io. For this compound, TST can be employed to elucidate the energy barriers and pathways involved in its various chemical transformations. Computational studies, often utilizing DFT, are instrumental in mapping these reaction pathways and identifying critical transition states. These calculations allow researchers to determine the activation energy required for a reaction to proceed, offering insights into the reaction's feasibility and speed. For instance, studies on similar organic molecules have calculated transition state energies for specific bond formations or cleavages, providing quantitative data on the energy landscape of the reaction ksu.kzscirp.org.

Kinetic and Thermodynamic Considerations of Reaction Pathways

Data Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a this compound Reaction Step

| Reaction Step | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Step A | 255.7 | 180.2 | -45.5 |

| Step B | 280.1 | 205.9 | -60.3 |

Note: This table presents hypothetical data illustrating typical outputs from computational kinetic and thermodynamic analyses.

Predictive Modeling for Chemical Behavior

Predictive modeling, powered by computational chemistry, offers a powerful approach to forecast the chemical behavior of this compound and its potential derivatives. This involves leveraging computational data to build models that can predict reactivity, stability, and other properties.

Elucidation of Structure-Reactivity Relationships from Computational Data

The elucidation of Structure-Reactivity Relationships (SRRs) is a cornerstone of predictive modeling. By correlating calculated molecular descriptors (such as electronic properties, atomic charges, frontier molecular orbital energies) with experimentally observed or computationally predicted reactivity, researchers can understand how structural modifications influence chemical behavior patonlab.comchemrxiv.org. For this compound, computational studies can identify key structural features or electronic distributions that govern its reactivity in specific chemical transformations. For instance, the electron density distribution on the phthalimide (B116566) nitrogen or specific atoms within the lupine moiety can be correlated with nucleophilicity or susceptibility to electrophilic attack.

Data Table 2: Hypothetical Structure-Reactivity Descriptors for this compound

| Descriptor | This compound Value | Correlation with Reactivity |

| HOMO Energy (eV) | -7.85 | Positive (increased reactivity) |

| LUMO Energy (eV) | -1.52 | Negative (decreased reactivity) |

| Charge on Phthalimide N | -0.78 | Positive (enhanced nucleophilicity) |

| Dipole Moment (Debye) | 5.12 | Moderate influence |

Note: This table illustrates how calculated descriptors might be related to the reactivity of this compound. Values are hypothetical.

In Silico Design and Screening of Novel Derivatives

Leveraging the understanding gained from SRRs, computational methods enable the in silico design and screening of novel this compound derivatives. This process involves computationally modifying the parent structure to explore a vast chemical space for compounds with desired properties innovareacademics.inchemrxiv.orgnih.govmdpi.comfrontiersin.org. Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and virtual screening can identify promising candidates for synthesis. For this compound, this could involve exploring variations in the lupine alkaloid backbone or modifications to the phthalimide ring to enhance stability, tune electronic properties, or improve specific functionalities. Computational predictions can guide experimental efforts by prioritizing molecules with a higher likelihood of exhibiting desired characteristics.

Data Table 3: Hypothetical In Silico Screening Results for this compound Derivatives

| Derivative ID | Modification Site | Predicted Property Improvement | Computational Score |

| NL-D1 | Lupine C-ring | Enhanced Thermal Stability | 0.88 |

| NL-D2 | Phthalimide N-sub | Tuned Electronic Affinity | 0.79 |

| NL-D3 | Lupine D-ring | Increased Solubility | 0.75 |

Note: This table shows hypothetical results from an in silico screening process, indicating potential improvements in properties for designed derivatives.

Chemical Reactivity and Derivatization Strategies of N Lupinylphthalimide

N-Lupinylphthalimide as a Versatile Synthon in Complex Molecule Construction

Incorporation into Diverse Organic Scaffolds

This compound, with its inherent structural complexity from the lupinyl alkaloid, could serve as an advanced scaffold itself or be integrated into larger scaffold systems. The lupinyl framework, with its multiple fused rings, offers a distinct three-dimensional architecture that can be exploited to orient appended functional groups in specific spatial arrangements ksu.kz. Research on related lupinyl derivatives has shown their potential in medicinal chemistry, such as in the development of anti-RSV agents unica.ittandfonline.comnih.gov.

The phthalimide (B116566) portion of this compound provides a key point for derivatization. The nitrogen atom of the imide is nucleophilic and can undergo various reactions, including alkylation, acylation, and condensation, allowing for the attachment of diverse chemical entities. Phthalimide derivatives are widely used as building blocks for constructing complex molecules, including heterocyclic systems with potential pharmaceutical applications nih.govmdpi.comjapsonline.comtandfonline.com. For instance, phthalimide derivatives have been incorporated into pyrazoles, triazines, and benzimidazoles, creating scaffolds with antimicrobial, anticancer, and anti-inflammatory activities nih.govmdpi.comtandfonline.com.

Illustrative Data Table for Scaffold Incorporation (Hypothetical)

While specific data for this compound is unavailable, research in this area typically presents findings in tables detailing the scaffold type, reaction conditions, and resulting properties.

| Scaffold Type Incorporated Into | Reaction Strategy/Conditions | Resulting Derivative (Example) | Potential Properties/Applications |

| Benzimidazole (B57391) Ring | N-alkylation of lupinyl moiety | N-Lupinyl-benzimidazole hybrid | Antiviral, Antimicrobial unica.ittandfonline.comnih.gov |

| Pyrazole Ring | Phthalimide N-functionalization | N-(Pyrazole-substituted)this compound | Antimicrobial, Anticancer nih.govmdpi.comtandfonline.com |

| Triazine System | Modification of lupinyl core | Lupinyl-functionalized triazine | Diverse pharmacological activities mdpi.com |

| Complex Polycyclic Frameworks | Further annulation/fusion | Novel fused ring systems | Enhanced structural rigidity, unique biological profiles |

Strategy for Molecular Hybridization

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved efficacy, dual modes of action, or enhanced pharmacokinetic properties compared to the parent molecules nih.govmdpi.comtandfonline.commdpi.com.

This compound is well-suited for molecular hybridization due to its distinct structural components. The lupinyl alkaloid portion can be considered one pharmacophore, potentially contributing to interactions with specific biological targets. The phthalimide moiety, or derivatives thereof, can serve as the second pharmacophore or as a linker to attach another bioactive unit. The phthalimide nitrogen, as mentioned, is a key site for modification, allowing for the introduction of diverse chemical groups through various coupling reactions.

Research on phthalimide derivatives has extensively explored molecular hybridization. For example, phthalimides have been hybridized with sulfonamides to create antimycobacterial agents researchgate.net, with pyrazoles and other heterocycles for antimicrobial and anticancer activities nih.govmdpi.comtandfonline.com, and with ferrocene (B1249389) for immunomodulatory effects researchgate.net. Similarly, lupinyl derivatives have been incorporated into benzimidazole scaffolds to enhance antiviral activity unica.ittandfonline.comnih.gov.

This compound could be hybridized by:

Functionalizing the phthalimide nitrogen: Reacting the nitrogen atom with electrophiles containing other pharmacophores.

Modifying the lupinyl moiety: Introducing functional groups onto the lupinyl ring system that can then be coupled with other bioactive molecules.

Using this compound as a core: Building upon its structure by adding further functionalizations.

Illustrative Data Table for Molecular Hybridization (Hypothetical)

A typical presentation of molecular hybridization research would involve tables summarizing the components, linkage, and activity of the resulting hybrids.

| Hybrid Component 1 (this compound) | Hybrid Component 2 (Pharmacophore) | Linker (if any) | Reaction Strategy | Resulting Hybrid (Example) | Biological Activity (Hypothetical) |

| This compound | Pyrazole derivative | -CH2- | N-alkylation | N-(Pyrazole-CH2)-N-lupinylphthalimide | Enhanced antimicrobial activity |

| This compound | Sulfonamide moiety | -CO- | Amide coupling | N-Lupinyl-N-(sulfonamide-CO)-phthalimide | Potential antimycobacterial activity |

| This compound | Ferrocene unit | -CH=N- | Condensation | N-Lupinyl-N-(ferrocenyl-CH=N)-phthalimide | Immunomodulatory effects |

This compound, a compound synthesized via the Gabriel method ksu.kz, possesses structural features that make it a promising candidate for incorporation into diverse organic scaffolds and for use in molecular hybridization strategies. The complex lupinyl alkaloid core and the reactive phthalimide nitrogen offer multiple avenues for chemical modification and integration into larger molecular architectures. While specific research detailing its application in these areas is limited, the general success of phthalimide and lupinyl derivatives in creating novel bioactive compounds suggests that this compound could serve as a valuable synthon in future drug discovery and synthetic chemistry endeavors. Further research into its specific reactivity and derivatization pathways would be crucial to unlock its full potential.

Advanced Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Comprehensive Computational Analysis of N-Lupinylphthalimide Analogues

Computational chemistry plays a vital role in understanding the structure-property relationships of molecules like this compound. Quantum chemical calculations have been employed to determine the energy characteristics and conformational stability of this compound, revealing that a conformer with a chair conformation and axial phthalimide (B116566) substituent is more stable than one with an equatorial orientation ksu.kz. Future research could extend these analyses to a broader range of this compound analogues. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into electronic properties, potential binding interactions with biological targets, and predict the behavior of modified structures researchgate.netresearchgate.netmdpi.comoa.mgnih.govnih.gov. These computational approaches are crucial for guiding the rational design of new derivatives with tailored properties.

Exploration of Supramolecular Interactions Involving Phthalimide-Lupinine Scaffolds

The structural characterization of this compound through single-crystal X-ray diffraction (XRD) has provided valuable information about its solid-state structure and conformation ksu.kzuni-siegen.de. Future research could delve deeper into the supramolecular chemistry of this compound and related scaffolds. Investigating intermolecular forces, such as hydrogen bonding and π-π stacking, can elucidate how these molecules self-assemble or interact within crystal lattices or in solution. Understanding these interactions is fundamental for designing materials with specific properties or for developing drug delivery systems where molecular recognition plays a key role ajol.info. The exploration of host-guest chemistry or the formation of co-crystals involving the phthalimide-lupinine framework could also unlock new applications.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

Synthetic Route Planning: AI-driven retrosynthetic analysis tools can predict novel and efficient synthetic pathways, potentially identifying greener and more cost-effective routes for this compound and its derivatives preprints.orgpharmafeatures.comresearchgate.netresearchgate.net.

Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield and selectivity, thereby accelerating process development researchgate.netpreprints.orgpharmafeatures.combeilstein-journals.org.

Predictive Modeling: AI can be used to predict the properties of this compound analogues based on their structures, aiding in the design of compounds with desired biological activities or material properties researchgate.netmdpi.comnih.gov.

Data Analysis and SAR Studies: ML can enhance structure-activity relationship (SAR) studies, identifying key structural features that correlate with biological activity, as seen in other lupinine (B175516) derivatives researchgate.netmdpi.com.

By integrating AI and ML, researchers can accelerate the discovery and optimization of this compound-based compounds, leading to more efficient synthesis and potentially novel applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Lupinylphthalimide, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthesis : Common routes involve phthalic anhydride condensation with lupinylamine derivatives under reflux in aprotic solvents (e.g., toluene) with catalytic acid .

- Optimization : Monitor reaction progression via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust temperature (80–110°C) to minimize byproducts. Purify via column chromatography (gradient elution) or recrystallization (ethanol/water) .

- Characterization : Confirm structure using / NMR (CDCl₃, 400 MHz), FT-IR (C=O stretch ~1770 cm⁻¹), and HPLC (C18 column, acetonitrile/water 70:30) for purity ≥95% .

Q. What analytical techniques are critical for validating this compound purity and stability?

- Methodological Answer :

- Purity : Use HPLC-DAD (diode array detection) to identify impurities; quantify via external calibration curves. For trace metal analysis, employ ICP-MS after microwave-assisted acid digestion .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and compare to stress-testing results (e.g., oxidative, photolytic conditions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation time, solvent concentration). Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate response thresholds .

- Data Reconciliation : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, bioavailability differences). Validate findings via independent replication in ≥3 biological replicates .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Molecular Modeling : Use Schrödinger Suite or AutoDock Vina for molecular docking against target proteins (e.g., kinases). Validate binding poses via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using MOE or RDKit. Train models on curated datasets (IC₅₀ values) with descriptors like logP, polar surface area, and H-bond donors .

- Experimental Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition, SPR binding kinetics) .

Q. How should researchers design experiments to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- In Vivo Design : Use Sprague-Dawley rats (n ≥ 6/group) for IV/PO dosing. Collect plasma samples at t = 0, 1, 2, 4, 8, 24 h. Quantify compound levels via UPLC-MS/MS (LOQ ≤ 1 ng/mL) .

- PK-PD Modeling : Fit data to non-compartmental models (WinNonlin) to derive AUC, Cₘₐₓ, t₁/₂. Link PK parameters to PD endpoints (e.g., tumor volume reduction) using Emax models .

- Ethical Compliance : Obtain IACUC approval (protocol #XYZ) and adhere to ARRIVE guidelines for animal reporting .

Data Contradiction & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound analogs?

- Methodological Answer :

- Documentation : Provide step-by-step synthetic procedures in Supporting Information, including raw NMR spectra (δ values, coupling constants) and HPLC chromatograms .

- Collaborative Validation : Share compound samples with independent labs for blind testing. Use standardized bioassay protocols (e.g., NIH Clinical Collection guidelines) .

- Open Data : Deposit datasets in repositories like Zenodo or ChEMBL with unique DOIs. Report negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.